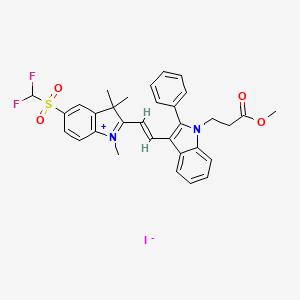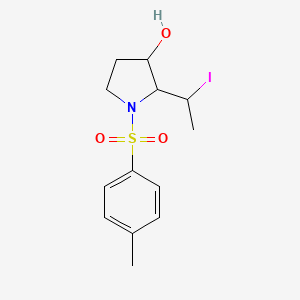
2-(1-Iodoethyl)-1-(4-methylbenzene-1-sulfonyl)pyrrolidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Iodoethyl)-1-tosylpyrrolidin-3-ol is a synthetic organic compound that belongs to the class of iodinated pyrrolidines. This compound is characterized by the presence of an iodoethyl group and a tosyl group attached to a pyrrolidine ring. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Iodoethyl)-1-tosylpyrrolidin-3-ol typically involves the iodination of an appropriate precursor. One common method involves the reaction of a pyrrolidine derivative with iodine and a suitable oxidizing agent under controlled conditions. The tosylation step can be achieved by reacting the intermediate with tosyl chloride in the presence of a base such as pyridine. The reaction conditions, including temperature and solvent, are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
While specific industrial production methods for 2-(1-Iodoethyl)-1-tosylpyrrolidin-3-ol are not well-documented, the general principles of large-scale organic synthesis apply. This includes the use of continuous flow reactors, automated synthesis platforms, and rigorous quality control measures to ensure consistency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Iodoethyl)-1-tosylpyrrolidin-3-ol can undergo various types of chemical reactions, including:
Substitution Reactions: The iodoethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.
Elimination Reactions: The tosyl group can act as a leaving group in elimination reactions, resulting in the formation of alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide, potassium carbonate, and various nucleophiles such as amines and thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted pyrrolidines, while oxidation and reduction can lead to the formation of alcohols, ketones, or alkenes.
Wissenschaftliche Forschungsanwendungen
2-(1-Iodoethyl)-1-tosylpyrrolidin-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound can be used in the study of biological systems, particularly in the development of radiolabeled compounds for imaging and diagnostic purposes.
Industry: The compound can be used in the development of new materials, including polymers and advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(1-Iodoethyl)-1-tosylpyrrolidin-3-ol depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the iodoethyl group can participate in halogen bonding interactions, while the tosyl group can act as a leaving group in chemical reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1-Bromoethyl)-1-tosylpyrrolidin-3-ol: Similar structure but with a bromine atom instead of iodine.
2-(1-Chloroethyl)-1-tosylpyrrolidin-3-ol: Similar structure but with a chlorine atom instead of iodine.
2-(1-Fluoroethyl)-1-tosylpyrrolidin-3-ol: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in 2-(1-Iodoethyl)-1-tosylpyrrolidin-3-ol imparts unique chemical properties, such as higher atomic mass and different reactivity compared to its bromo, chloro, and fluoro analogs. These differences can influence the compound’s behavior in chemical reactions and its interactions with biological targets, making it a valuable compound for specific applications.
Eigenschaften
CAS-Nummer |
90778-73-7 |
|---|---|
Molekularformel |
C13H18INO3S |
Molekulargewicht |
395.26 g/mol |
IUPAC-Name |
2-(1-iodoethyl)-1-(4-methylphenyl)sulfonylpyrrolidin-3-ol |
InChI |
InChI=1S/C13H18INO3S/c1-9-3-5-11(6-4-9)19(17,18)15-8-7-12(16)13(15)10(2)14/h3-6,10,12-13,16H,7-8H2,1-2H3 |
InChI-Schlüssel |
JKQHSVUVKYZTQK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2C(C)I)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Chloro-5-[(4-chlorophenyl)methoxy]-2-ethylpyridazin-3(2H)-one](/img/structure/B12917048.png)





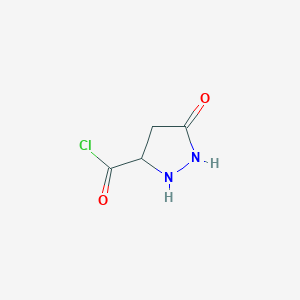

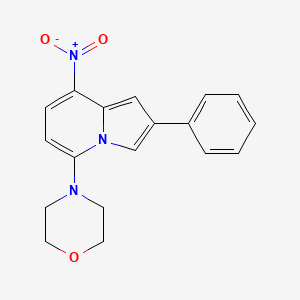
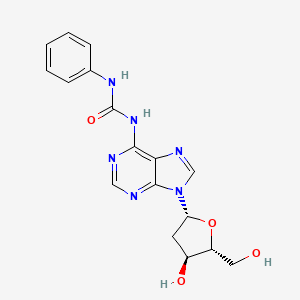
![[(1S,2S)-1,2-diphenyl-2-(13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)ethyl]azanium;tetrafluoroborate](/img/structure/B12917103.png)
